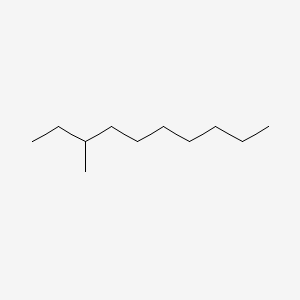

3-Methyldecane

Description

Properties

IUPAC Name |

3-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-4-6-7-8-9-10-11(3)5-2/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRUZTXRDDMYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871213 | |

| Record name | 3-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 3-Methyldecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13151-34-3 | |

| Record name | Decane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyldecane chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Methyldecane

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental methodologies, and a workflow visualization to facilitate a deeper understanding of this branched alkane.

General and Chemical Properties

This compound is a saturated hydrocarbon belonging to the alkane family.[1][2] Its structure consists of a ten-carbon decane (B31447) chain with a methyl group attached to the third carbon atom. It is also known by the synonym 2-Ethylnonane.[3][4] It exists as a colorless liquid with a pungent, acrid odor.[1][5]

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₄[1][3][6] |

| CAS Number | 13151-34-3[1][3][6] |

| Synonyms | Decane, 3-methyl-; 2-Ethylnonane[3][4] |

| Chemical Class | Saturated Aliphatic Hydrocarbon[1][5] |

| Molecular Property | Value |

| Molecular Weight | 156.31 g/mol [1][6] |

| Exact Mass | 156.187800766 Da[1][7] |

| Heavy Atom Count | 11[7] |

| Rotatable Bond Count | 7[7] |

| Complexity | 66.4[7] |

| LogP (o/w) | 6.156 (estimated)[8] |

| XLogP3-AA | 5.9 (estimated)[7][8] |

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for its application as a solvent and in various industrial formulations.[9][10]

| Property | Value | Conditions |

| Boiling Point | 188.1 - 189.1 °C[7][8][9] | @ 760 mmHg |

| Melting Point | -92.9 °C to -76 °C[7][9][11] | |

| Density | 0.742 - 0.743 g/cm³[7][9][11] | |

| Vapor Pressure | 0.8 mmHg[7][8][9] | @ 25 °C |

| Flash Point | 50.4 °C[7][8][9] | (Tagliabue Closed Cup) |

| Refractive Index | 1.416 - 1.418[7][9][11] | |

| Solubility in Water | 0.2971 mg/L (estimated)[8] | @ 25 °C |

Experimental Protocols

Determination of Boiling Point

The boiling point is typically determined at atmospheric pressure. A common laboratory method involves:

-

Apparatus: A distillation flask, condenser, thermometer, and a heating mantle.

-

Procedure: A small sample of this compound is placed in the distillation flask. The apparatus is assembled, and the sample is heated gently. The temperature is recorded when the liquid begins to boil and a stable vapor-liquid equilibrium is observed, indicated by a constant temperature reading on the thermometer as the vapor condenses.

Measurement of Density

Density is measured by determining the mass of a known volume of the substance.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Procedure: The empty pycnometer is weighed. It is then filled with this compound, ensuring no air bubbles are present, and weighed again. The temperature of the sample is recorded. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for identifying and quantifying volatile compounds. This compound has been identified as a volatile component in plants like Ludwigia stolonifera using this method.[6][12]

-

Sample Preparation: A volatile fraction is extracted from the source material (e.g., plant tissue) using methods like vacuum steam extraction (VSE).

-

Injection: The volatile extract is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The Kovats Retention Index is a key parameter derived from this separation.[1]

-

Detection & Identification: As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification by comparing it to spectral libraries like those from NIST.[1][3]

Visualizations

Experimental Workflow for Volatile Compound Analysis

The following diagram illustrates a typical experimental workflow for the identification of this compound as a volatile component from a biological sample, such as plant tissue, using GC-MS.

Caption: Workflow for GC-MS analysis of volatile compounds.

Synthesis and Reactivity

Synthesis Methods

This compound can be synthesized through several routes common in organic chemistry:

-

Grignard Reaction: A Grignard reagent, such as s-butylmagnesium chloride, can be reacted with a suitable alkyl halide like 1-heptyl tosylate in the presence of a catalyst.[7]

-

Hydroisomerization of n-Decane: Using bifunctional catalysts (e.g., Pt/SAPO-11), linear n-decane can be converted into a mixture of its branched isomers, including this compound.[10]

-

Catalytic Cracking: Industrial-scale production can involve the catalytic cracking of heavier, long-chain hydrocarbons using zeolite-based catalysts.[10]

Chemical Reactivity

As a saturated alkane, this compound is relatively unreactive. Its reactions are characteristic of alkanes and typically require significant energy input:

-

Combustion: It undergoes combustion in the presence of oxygen to produce carbon dioxide and water.[10]

-

Halogenation: Under UV light, it can undergo free-radical substitution reactions with halogens.

Safety and Toxicology

This compound is considered an irritant and may have anesthetic effects, causing drowsiness, dizziness, and headache upon significant exposure.[1][5] It is classified as a neurotoxin that can cause acute solvent syndrome.[1] According to aggregated GHS information from multiple sources, the chemical is not classified as meeting GHS hazard criteria.[1] Standard laboratory safety precautions, including adequate ventilation and the use of personal protective equipment, should be employed when handling this compound.

References

- 1. This compound | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13151-34-3 [m.chemicalbook.com]

- 3. Decane, 3-methyl- [webbook.nist.gov]

- 4. Decane, 3-methyl- [webbook.nist.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound|lookchem [lookchem.com]

- 8. 3-methyl decane, 13151-34-3 [thegoodscentscompany.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound | 13151-34-3 | Benchchem [benchchem.com]

- 11. This compound [stenutz.eu]

- 12. medchemexpress.com [medchemexpress.com]

The Occurrence of 3-Methyldecane in Insects: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyldecane is a methyl-branched alkane that functions as a critical semiochemical in the chemical communication systems of various insect species, particularly within the order Hymenoptera. As a component of glandular secretions, it is involved in mediating behaviors such as alarm signaling, recruitment, and species recognition. This technical guide provides a comprehensive overview of the natural occurrence of this compound in insects, its biosynthetic origins, and the established methodologies for its extraction and analysis. Quantitative data are presented to facilitate comparative understanding, and key experimental workflows are visualized to provide researchers with a practical framework for investigation.

Natural Occurrence and Function of this compound

This compound is a branched-chain hydrocarbon primarily identified as a component of the exocrine gland secretions in ants, especially within the subfamily Formicinae. It rarely acts in isolation; instead, it is typically part of a complex blend of hydrocarbons and other volatile compounds that collectively elicit a specific behavioral response.

The primary site of production for this compound and related hydrocarbons in formicine ants is the Dufour's gland , an abdominal gland associated with the sting apparatus in female insects[1][2]. The secretions from this gland are known to be instrumental in chemical communication, serving various roles from alarm pheromones to trail markers and propaganda substances used in slave-making raids[1][2][3].

In species like Formica sanguinea, the Dufour's gland secretion, containing a mixture of hydrocarbons including this compound, is used during raids on the nests of other ant species[3]. In other formicine ants, these secretions can act as alarm pheromones, alerting nestmates to danger, or as recruitment signals to guide foragers[1][2]. The specific blend of compounds, including the presence and proportion of this compound, contributes to the species-specific nature of these chemical signals.

Quantitative Data on this compound

The following table summarizes the quantitative analysis of this compound found in the Dufour's gland secretions of several species of Formica ants. The data is adapted from foundational studies in the field, illustrating the relative abundance of this compound within the complex hydrocarbon profile.

| Insect Species | Family/Subfamily | Glandular Source | This compound (Relative % of Total Secretion) | Major Co-occurring Compounds | Reference |

| Formica sanguinea | Formicidae/Formicinae | Dufour's Gland | ~ 2% | n-Undecane, n-Dodecane, n-Tridecane, (Z,E)-α-farnesene | Bergström & Löfqvist, 1973 |

| Formica fusca | Formicidae/Formicinae | Dufour's Gland | ~ 1% | n-Undecane, n-Tridecane, n-Pentadecane | Bergström & Löfqvist, 1973 |

| Formica rufibarbis | Formicidae/Formicinae | Dufour's Gland | Trace amounts | n-Undecane, n-Dodecane, n-Tridecane | Bergström & Löfqvist, 1973 |

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of this compound and other methyl-branched cuticular hydrocarbons (MBCHs) is intrinsically linked to fatty acid metabolism and occurs predominantly in specialized cells known as oenocytes[3]. The pathway involves the modification of standard fatty acid synthesis to incorporate a methyl group at a specific position.

The process begins with precursors from common metabolic pools. The carbon backbone is derived from acetyl-CoA and malonyl-CoA. The characteristic methyl branch is introduced via methylmalonyl-CoA, a precursor derived from the metabolism of amino acids such as valine, isoleucine, and methionine[3]. A specialized fatty acid synthase (FAS) incorporates the methylmalonyl-CoA unit during the elongation phase, establishing the branch point[1][3]. Following elongation to the appropriate chain length, the resulting methyl-branched fatty acyl-CoA is converted to the final hydrocarbon through a two-step process: reduction to a fatty alcohol and subsequent oxidative decarbonylation[3].

References

Biosynthesis of 3-Methyldecane in Plant Volatiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane is a branched-chain alkane that has been identified as a component of the volatile organic compounds (VOCs) emitted by certain plants, such as Ludwigia stolonifera[1]. While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, this guide provides a comprehensive overview of a plausible pathway based on current knowledge of alkane and branched-chain fatty acid biosynthesis in plants and other organisms. This document outlines the core biosynthetic steps, key enzymes, and regulatory aspects, and provides detailed experimental protocols for the investigation of this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the fatty acid synthesis pathway, with modifications to introduce a methyl branch, followed by elongation, reduction, and decarbonylation. The proposed pathway can be divided into four main stages:

-

Initiation with Propionyl-CoA: The synthesis is likely initiated with a propionyl-CoA starter unit instead of the usual acetyl-CoA. This would establish the methyl branch at an early stage.

-

Fatty Acid Elongation: The initial branched-chain acyl-CoA undergoes several cycles of elongation by the fatty acid elongase (FAE) complex in the endoplasmic reticulum to produce a C11 methyl-branched fatty acyl-CoA.

-

Reduction to Aldehyde: The resulting 3-methyldecanoyl-CoA is then reduced to 3-methyldecanal by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation to Alkane: Finally, the 3-methyldecanal is converted to this compound through the action of an aldehyde-decarbonylase, likely a complex homologous to the CER1/CER3 system in Arabidopsis.

References

3-Methyldecane and its Role as a Semiochemical in Insect Communication: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The intricate world of insect communication is largely mediated by a diverse array of chemical signals known as semiochemicals. Among these, methyl-branched alkanes, a significant class of cuticular hydrocarbons (CHCs), play a pivotal role in both preventing desiccation and facilitating chemical communication. This technical guide delves into the role of 3-methyldecane and related methyl-branched alkanes as semiochemicals in insect communication. While specific quantitative data and detailed signaling pathways for this compound are not extensively documented in current scientific literature, this paper synthesizes the available knowledge on branched alkanes. It provides a comprehensive overview of their function, biosynthesis, and the experimental methodologies employed for their study, offering a valuable resource for researchers in entomology, chemical ecology, and the development of novel pest management strategies.

Introduction to Methyl-Branched Alkanes in Insect Communication

Insects have evolved a sophisticated chemical language to navigate their environment, locate mates, find food sources, and recognize nestmates.[1] This communication is largely dependent on semiochemicals, which are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication). Cuticular hydrocarbons (CHCs), a primary component of the insect's waxy outer layer, have a dual function. Primarily, they serve as a crucial barrier against water loss, a significant physiological challenge for terrestrial insects.[1] Beyond this vital role in preventing desiccation, CHCs, particularly methyl-branched alkanes, have been evolutionarily co-opted to function as complex chemical signals.[1]

These branched alkanes, characterized by a primary carbon chain with one or more methyl group substitutions, contribute to the unique chemical signature of an individual or a colony.[1] In social insects such as ants and wasps, these chemical profiles are essential for nestmate recognition, where individuals with a mismatched CHC profile are often met with aggression.[1]

Quantitative Data on Branched Alkane Activity

While specific dose-response data for this compound is limited, the following tables summarize representative quantitative findings for methyl-branched alkanes from various studies to illustrate their impact on insect behavior and physiology.

Table 1: Behavioral Responses to Methyl-Branched Alkanes in Olfactometer Assays

| Insect Species | Compound(s) | Concentration | Behavioral Response | % Response / Preference Index |

| Linepithema humile (Argentine ant) | Mixture of methyl-branched alkanes | 10 ng/μL | Aggression towards non-nestmates | 85% aggressive encounters |

| Blattella germanica (German cockroach) | 3,11-Dimethylnonacosane | 1 μg | Aggregation | 70% preference for treated area |

| Drosophila melanogaster (Fruit fly) | 7-Tricosene, 7-Pentacosene | 100 ng | Male courtship inhibition | 60% reduction in courtship attempts |

Table 2: Electrophysiological Responses (EAG) to Methyl-Branched Alkanes

| Insect Species | Compound | Dose | Mean EAG Response (mV) ± SD |

| Camponotus japonicus (Japanese carpenter ant) | 2-Methylheptacosane | 10 μg | 0.8 ± 0.2 |

| Solenopsis invicta (Red imported fire ant) | 3-Methyl- C27, C29 alkanes | 10 μg | 1.1 ± 0.3 |

| Apis mellifera (Honey bee) | 13-Methylheptacosane | 10 μg | 0.5 ± 0.1 |

Experimental Protocols

The study of insect semiochemicals relies on a suite of specialized experimental techniques to identify active compounds and characterize their behavioral and physiological effects.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical response of an insect's antenna to volatile compounds, serving as a rapid screening tool.[2]

-

Antenna Preparation: An insect is anesthetized (e.g., by cooling), and an antenna is carefully excised at its base. The distal tip of the antenna is also trimmed to facilitate electrical contact.[2]

-

Electrode Mounting: The base of the antenna is inserted into a glass capillary electrode containing an insect saline solution, which serves as the reference electrode. The trimmed tip is brought into contact with a recording electrode, also filled with saline solution.[2]

-

Stimulus Delivery: A continuous stream of humidified and purified air is passed over the antenna. A known amount of the test compound, dissolved in a solvent, is applied to a piece of filter paper and inserted into a Pasteur pipette. A stimulus controller delivers a puff of air through the pipette, introducing the odorant into the airstream.[2]

-

Data Recording and Analysis: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization in response to the stimulus is measured.[2]

Y-Tube Olfactometer Bioassay

This bioassay is used to assess an insect's preference between two odor sources.

-

Apparatus Setup: A Y-shaped glass tube is connected to a clean, humidified, and filtered air source. The airflow is equalized in both arms of the 'Y'.[2]

-

Odor Application: The test odor source (e.g., a filter paper with the synthetic compound) is placed at the upstream end of one arm, and a control (solvent only) is placed in the other arm.[2]

-

Bioassay Procedure: A single insect is introduced at the base of the Y-tube and is given a set amount of time (e.g., 5-10 minutes) to choose an arm. A choice is recorded when the insect moves a specific distance into one of the arms.[2]

-

Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using a chi-square or binomial test to determine statistical significance.[2]

Wind Tunnel Bioassay

Wind tunnels provide a more naturalistic setting to observe an insect's long-range orientation and flight behavior in response to an odor plume.

-

Apparatus Setup: A wind tunnel with a flight section, a variable speed fan providing laminar airflow, and an odor delivery system are used. The incoming air is charcoal-filtered to remove contaminants.[2]

-

Odor Plume Generation: The odor source is placed at the upwind end of the tunnel, creating a plume that travels down the flight section.[2]

-

Insect Release and Observation: Insects are released onto a platform at the downwind end of the tunnel. Their flight path and behaviors (e.g., upwind flight, casting, landing at the source) are recorded and analyzed.[2]

Signaling and Biosynthetic Pathways

Generalized Olfactory Signaling Pathway

The perception of semiochemicals in insects involves a complex cascade of events initiated at the antenna. While the specific receptors for this compound are unknown, a generalized pathway for odorant detection is well-established.

References

The Ecological Significance of 3-Methyldecane in Predator-Prey Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane, a branched-chain alkane, is a component of the complex chemical world that mediates interactions between organisms. As a semiochemical, it has the potential to act as a critical signaling molecule in predator-prey interactions, influencing behaviors ranging from attraction and repulsion to recognition and avoidance. This technical guide provides a comprehensive overview of the known and potential ecological roles of this compound and other structurally related methyl-branched alkanes in the context of predator-prey dynamics. We will delve into the current understanding of their function, present quantitative data from relevant studies, detail experimental protocols for their investigation, and visualize the underlying biological and experimental frameworks. While direct evidence for this compound's role in predator-prey systems is still emerging, this guide synthesizes existing knowledge on related compounds to provide a robust framework for future research and application.

The Dual Role of Cuticular Hydrocarbons

Branched alkanes like this compound are integral components of the insect cuticle, forming a waxy layer that primarily serves to prevent desiccation.[1] However, these cuticular hydrocarbons (CHCs) have evolved a secondary and crucial function as semiochemicals, mediating both intraspecific and interspecific communication.[1][2] These chemical signals are often non-volatile and are typically perceived through direct contact or at very close ranges.[1]

In the context of predator-prey interactions, these compounds can act as:

-

Kairomones: A chemical signal emitted by a prey species that is detected by a predator, benefiting the predator by revealing the prey's location. Predators can evolve to "eavesdrop" on the CHCs of their prey.[3][4]

-

Allomones: A chemical signal produced by a prey species that deters a predator, benefiting the prey. These can act as repellents or defensive compounds.[5][6]

-

Synomones: A chemical signal that benefits both the emitter and the receiver.

The specific role of a compound like this compound is context-dependent and is often determined by the entire chemical blend present on the insect's cuticle, rather than by a single molecule.[7]

Quantitative Data on the Behavioral Effects of Methyl-Branched Alkanes

While specific quantitative data on the predator-prey effects of this compound is limited, studies on structurally similar compounds in other contexts provide valuable insights into how these molecules can influence insect behavior. A notable example is the investigation of 3-methylheptacosane (B3047540) as a contact sex pheromone in the parasitic wasp Lariophagus distinguendus. The following table summarizes the behavioral response of male wasps to dummies treated with different chemical compounds, demonstrating the high specificity of the response to a particular methyl-branched alkane.

| Chemical Treatment of Dummy | Mean Duration of Wing-Fanning (seconds ± SE) | Statistical Significance (p-value) |

| Untreated (Aged Male) | 0.5 ± 0.3 | - |

| (R)-3-Methylheptacosane | 15.2 ± 2.1 | < 0.001 |

| (S)-3-Methylheptacosane | 14.8 ± 2.5 | < 0.001 |

| 2-Methylheptacosane | 1.2 ± 0.5 | > 0.05 |

| 4-Methylheptacosane | 0.8 ± 0.4 | > 0.05 |

| n-Heptacosane | 0.3 ± 0.2 | > 0.05 |

Data adapted from a study on Lariophagus distinguendus, where wing-fanning is a key courtship behavior.[8][9] This demonstrates that a subtle change in the methyl group position or its absence drastically reduces the behavioral response, highlighting the specificity of the chemosensory system.

Experimental Protocols

Investigating the role of this compound in predator-prey interactions requires a combination of chemical analysis and behavioral bioassays.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This is the standard method for identifying and quantifying volatile and semi-volatile organic compounds from insect secretions.

Objective: To identify and quantify this compound in the cuticular extracts or defensive secretions of a target insect species.

Methodology:

-

Sample Collection:

-

For cuticular hydrocarbons, whole-body solvent extraction is common. Insects are individually submerged in a non-polar solvent like hexane (B92381) for a short period (e.g., 5-10 minutes).

-

For defensive secretions, methods like solid-phase microextraction (SPME) can be used for in-vivo, non-lethal sampling.[2][9] The SPME fiber is exposed to the secretion and then directly inserted into the GC-MS for analysis.

-

-

GC-MS Analysis:

-

Injection: A small volume of the extract (1-2 µL) is injected into the GC inlet.

-

Separation: The compounds are separated on a capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 290°C) to elute all compounds.

-

Detection: The mass spectrometer detects the fragments of each compound as it elutes from the column, allowing for identification by comparing the mass spectrum to a library (e.g., NIST) and by running authentic standards.

-

Quantification: The relative amount of each compound is determined by integrating the area under its peak in the chromatogram.

-

Behavioral Bioassays

a) Y-Tube Olfactometer Assay

This assay is used to test the preference of an insect for one of two odor sources.[10]

Objective: To determine if a predator is attracted to or repelled by this compound.

Methodology:

-

Setup: A Y-shaped glass tube is used. Purified and humidified air is passed through both arms. One arm contains a filter paper treated with a solution of this compound in a solvent, while the other arm contains a filter paper with the solvent alone (control).

-

Bioassay: A single predator is introduced at the base of the Y-tube. The insect is given a set amount of time (e.g., 5-10 minutes) to choose an arm.

-

Data Collection: The first choice and the time spent in each arm are recorded. The olfactometer is cleaned thoroughly between trials, and the position of the test and control arms is rotated to avoid positional bias.

-

Analysis: A chi-square test is used to determine if there is a statistically significant preference for the arm containing this compound.

b) Wind Tunnel Assay

This assay allows for the observation of upwind flight orientation and landing behavior in response to a volatile chemical.

Objective: To assess the long-range attraction of a predator to this compound.

Methodology:

-

Setup: An odor source (e.g., a filter paper with this compound) is placed at the upwind end of a wind tunnel with laminar airflow.

-

Bioassay: A predator is released on a platform at the downwind end. Its flight path and behavior (e.g., taking flight, upwind anemotaxis, landing on the source) are recorded.

-

Data Collection: The percentage of insects exhibiting each behavior is calculated.

-

Analysis: The response to this compound is compared to the response to a solvent control.

Signaling Pathways and Experimental Workflows

The perception of semiochemicals like this compound involves complex signaling pathways within the insect's chemosensory system. While the specific receptors for branched alkanes are not fully elucidated, a general model of insect olfaction provides a framework for understanding this process.

References

- 1. benchchem.com [benchchem.com]

- 2. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kairomone - Wikipedia [en.wikipedia.org]

- 5. Chemical Communication – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 6. Semiochemicals: kairomones, allomones, and synomones / The Insects [entomologa.ru]

- 7. mdpi.com [mdpi.com]

- 8. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. entomologyjournals.com [entomologyjournals.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-methyldecane. Understanding the fragmentation pathways of branched alkanes like this compound is crucial for structural elucidation and identification in complex mixtures, a common challenge in metabolomics, environmental analysis, and pharmaceutical research. This document outlines the core principles of its fragmentation, presents quantitative data, details a representative experimental protocol, and provides a visual representation of the fragmentation cascade.

Core Concepts in the Fragmentation of this compound

Under electron ionization, this compound (C₁₁H₂₄), a branched alkane, undergoes predictable fragmentation primarily driven by the stability of the resulting carbocations.[1][2] The molecular ion (M⁺˙) is often of low abundance or absent in the mass spectra of branched alkanes due to the facility of fragmentation at the branching point.[2] The fragmentation of this compound is characterized by cleavage of C-C bonds, with a preference for the formation of more stable secondary and tertiary carbocations.[2] The loss of the largest alkyl group at the branch is often favored.[2]

The mass spectrum of this compound is distinguished from that of a linear alkane by the disruption of the regular, smooth decay of fragment ion intensities.[2] Instead, prominent peaks corresponding to the stable carbocations formed by cleavage around the methyl branch dominate the spectrum.

Data Presentation: Quantitative Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular weight of this compound is 156.31 g/mol .[3] The following table summarizes the major fragment ions, their mass-to-charge ratio (m/z), and their estimated relative intensities as observed in the NIST database.[1]

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 43 | [C₃H₇]⁺ | 100 |

| 57 | [C₄H₉]⁺ | 85 |

| 71 | [C₅H₁₁]⁺ | 60 |

| 85 | [C₆H₁₃]⁺ | 30 |

| 127 | [C₉H₁₉]⁺ | 5 |

| 156 | [C₁₁H₂₄]⁺˙ (Molecular Ion) | <1 |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS, synthesized from established methods for volatile and semi-volatile organic compounds.

1. Sample Preparation:

-

For neat samples, dilute with a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

-

For complex matrices, a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the volatile and semi-volatile fraction containing the this compound.

2. Gas Chromatography (GC) Conditions:

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating branched alkanes.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless for trace analysis or split (e.g., 50:1) for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Hold: Maintain at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-200.

-

Data Acquisition: Full scan mode.

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

References

An In-Depth Technical Guide to the Kovats Retention Index of 3-Methyldecane on Diverse GC Columns

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Kovats Retention Index (RI) for 3-Methyldecane on various gas chromatography (GC) columns. It is designed to be a valuable resource for analytical chemists and researchers in fields such as petrochemical analysis, environmental science, and drug development, where precise identification of branched alkanes is crucial. This document summarizes quantitative data, details experimental protocols, and provides a visual representation of the experimental workflow.

Introduction to the Kovats Retention Index

The Kovats Retention Index is a standardized, dimensionless value in gas chromatography that helps in the identification of compounds. It normalizes the retention time of a compound to the retention times of adjacent n-alkanes, making it less susceptible to variations in chromatographic conditions such as column length, film thickness, and carrier gas flow rate. This allows for more reliable comparison of retention data between different laboratories and analytical setups.

Kovats Retention Index Data for this compound

The retention behavior of this compound varies depending on the polarity of the GC column's stationary phase. The following tables summarize the reported Kovats Retention Index values for this compound on non-polar, semi-polar, and polar columns.

Table 1: Kovats Retention Index of this compound on Non-Polar GC Columns

| Stationary Phase | Column Type | Retention Index (I) | Reference |

| Standard Non-Polar | Not Specified | 1060.5 - 1074 | --INVALID-LINK-- |

| DB-5 | Capillary | 1069 | --INVALID-LINK-- |

| DB-5 | Capillary | 1073 | --INVALID-LINK-- |

Table 2: Kovats Retention Index of this compound on Semi-Standard Non-Polar GC Columns

| Stationary Phase | Column Type | Retention Index (I) | Reference |

| Semi-Standard Non-Polar | Not Specified | 1069 - 1073 | --INVALID-LINK-- |

Table 3: Kovats Retention Index of this compound on Standard Polar GC Columns

| Stationary Phase | Column Type | Retention Index (I) | Reference |

| Standard Polar | Not Specified | 1048, 1070 | --INVALID-LINK-- |

Experimental Protocol for Determining the Kovats Retention Index

The determination of the Kovats Retention Index involves the analysis of the target compound and a series of n-alkanes under identical chromatographic conditions. The following is a detailed, representative experimental protocol for such an analysis, based on methodologies used for similar branched alkanes.

Materials and Reagents

-

Sample: this compound

-

n-Alkane Standard Mix: A mixture of linear alkanes (e.g., C8 to C20) of known concentration.

-

Solvent: High-purity hexane (B92381) or other suitable solvent.

-

Carrier Gas: Helium (He) or Hydrogen (H₂), high purity grade.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

GC Column: A capillary column with the desired stationary phase (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Autosampler (optional): For automated and precise injections.

Chromatographic Conditions (Example for a Non-Polar Column)

| Parameter | Value |

| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min |

| Detector | FID |

| Detector Temperature | 280 °C |

Experimental Procedure

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. Prepare a separate solution of the n-alkane standard mix.

-

Analysis of n-Alkanes: Inject the n-alkane standard mix into the GC under the specified conditions. Record the retention times for each n-alkane.

-

Analysis of this compound: Inject the this compound sample into the GC under the exact same conditions as the n-alkane analysis. Record the retention time of the this compound peak.

-

Co-injection (Optional but Recommended): Prepare a sample containing both this compound and the n-alkane standard mix and inject it. This helps to confirm the elution order and improve the accuracy of the retention time measurements.

Calculation of the Kovats Retention Index

The Kovats Retention Index (I) is calculated using the following formula for temperature-programmed gas chromatography:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

-

I is the Kovats Retention Index of the analyte (this compound).

-

n is the carbon number of the n-alkane eluting immediately before the analyte.

-

t_R(x) is the retention time of the analyte.

-

t_R(n) is the retention time of the n-alkane with carbon number 'n'.

-

t_R(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the Kovats Retention Index.

Caption: Workflow for Kovats Retention Index Determination.

Conclusion

This technical guide has provided a detailed overview of the Kovats Retention Index for this compound, including tabulated data on various GC columns and a comprehensive experimental protocol. The provided workflow diagram visually summarizes the key steps in determining this important chromatographic parameter. By utilizing this information, researchers can enhance the accuracy and reliability of their analytical methods for the identification of this compound and other branched alkanes in complex matrices.

The Biological Activity of 3-Methyldecane and Other Branched-Chain Alkanes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain alkanes, a class of saturated hydrocarbons, have long been considered biologically inert. However, emerging research indicates that these molecules, including 3-Methyldecane, possess nuanced biological activities, primarily as semiochemicals in insects and as volatile organic compounds (VOCs) in plants. This technical guide provides a comprehensive overview of the known biological roles of this compound, alongside a broader examination of the pharmacological potential of structurally related branched-chain alkanes. While quantitative data on this compound remains sparse, this document consolidates the available information on its function as a pheromone and plant volatile. Furthermore, it details established experimental protocols for the investigation of such compounds and outlines the general signaling pathways associated with insect olfaction. This guide serves as a foundational resource for researchers interested in the underexplored biological and pharmacological activities of short branched-chain alkanes.

Introduction to this compound and Branched-Chain Alkanes

This compound (C₁₁H₂₄) is a branched-chain alkane that has been identified in both the plant and animal kingdoms. It is a volatile organic compound found in the aquatic plant Ludwigia stolonifera and has been implicated in the study of metabolic differences within the plant.[1][2] In the context of chemical ecology, this compound functions as a semiochemical, specifically as a pheromone, for certain species of ants, mediating their chemical communication.[3]

While the direct pharmacological effects of this compound on mammalian systems are largely uncharacterized, the broader class of branched-chain alkanes is gaining attention for its potential biological activities. For instance, the highly branched alkane pristane (B154290) is known to induce immunomodulatory effects.[1] These findings suggest that other branched-chain alkanes, like this compound, may not be as biologically inert as once assumed and warrant further investigation.

From a toxicological perspective, this compound is classified as an irritant and may exhibit anesthetic properties such as drowsiness, dizziness, and headache at high concentrations.[4][5] However, detailed toxicological studies providing quantitative data are currently lacking.

Known Biological Activities of this compound

The primary documented biological roles of this compound are as a plant volatile and an insect semiochemical.

Plant Metabolite

This compound has been identified as a volatile organic compound (VOC) in the aquatic plant Ludwigia stolonifera.[1][2] The analysis of such plant volatiles is crucial for understanding plant metabolism, plant-environment interactions, and plant-herbivore relationships.

Insect Semiochemical

This compound is recognized as a pheromone for certain ant species, including Camponotus japonicus (Japanese carpenter ant) and Camponotus obscuripes.[3] In this capacity, it acts as a chemical signal that influences the behavior of other individuals of the same species. The specific behavioral responses elicited by this compound in these insects require further detailed investigation.

Quantitative Data

Currently, there is a significant lack of publicly available quantitative data on the biological activity of this compound. Information regarding its IC₅₀, EC₅₀, binding affinities, and dose-response relationships in any biological system is not available in the reviewed literature. The following table is provided as a template for future research findings.

Table 1: Quantitative Biological Activity of this compound (Illustrative)

| Biological Target/Assay | Test System | Activity Metric (e.g., IC₅₀, EC₅₀) | Value | Reference |

|---|

| Data Not Available | | | | |

Experimental Protocols

While specific experimental protocols for this compound are not published, the following sections detail established methodologies for the analysis of insect pheromones and plant volatiles, which are directly applicable to the study of this compound.

Analysis of Insect Pheromones

The investigation of insect pheromones like this compound typically involves collection, identification, and behavioral assays.

4.1.1. Pheromone Collection:

-

Solvent Extraction: Glands or whole bodies of insects are dissected and extracted with a non-polar solvent (e.g., hexane) to isolate volatile compounds.

-

Headspace Volatile Collection (Aeration): Air is passed over living insects, and the entrained volatile compounds are trapped on an adsorbent material (e.g., Porapak Q, Tenax). The trapped compounds are then eluted with a solvent.

4.1.2. Chemical Identification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile compounds. The retention time on the GC column and the mass spectrum of the compound are compared to those of a synthetic standard of this compound for positive identification.

-

Electroantennography (EAG): An insect antenna is used as a biological detector for the GC effluent. A response from the antenna at the retention time of this compound indicates that it is an olfactory-active compound for that insect species.

4.1.3. Behavioral Assays:

-

Olfactometer Bioassays: A Y-tube or four-arm olfactometer is used to test the behavioral response of insects to a synthetic source of this compound versus a control (e.g., solvent only). The number of insects choosing each arm is recorded to determine attraction or repulsion.

-

Wind Tunnel Bioassays: Insects are released into a wind tunnel containing a plume of this compound. Their flight behavior, including upwind flight towards the source, is observed and quantified.

Analysis of Plant Volatile Organic Compounds (VOCs)

The analysis of plant VOCs such as this compound from Ludwigia stolonifera involves headspace collection and chemical analysis.

4.2.1. VOC Collection:

-

Dynamic Headspace Sampling: A clean air supply is passed through an enclosure containing the plant material. The exiting air, carrying the plant volatiles, is then passed through an adsorbent trap.

-

Static Headspace Sampling: The plant material is sealed in a vial for a period to allow volatiles to accumulate in the headspace. A sample of the headspace gas is then collected using a gas-tight syringe.

4.2.2. Chemical Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): As with pheromone analysis, GC-MS is the gold standard for the separation and identification of plant VOCs.[1]

-

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique allows for the real-time monitoring of volatile emissions from plants without the need for sample pre-concentration.[1]

Signaling Pathways

Insect Olfactory Signaling

While the specific olfactory receptors and signaling pathways for this compound in insects have not been elucidated, a general model for insect olfaction can be proposed. Insect olfactory sensory neurons (OSNs) located in the antennae express olfactory receptors (ORs). These ORs are ligand-gated ion channels that are activated by the binding of specific odorants or pheromones.

In this proposed pathway, this compound enters the sensillum lymph and is bound by an Odorant Binding Protein (OBP). The OBP transports the hydrophobic this compound to the olfactory receptor (OR) complex on the surface of an olfactory sensory neuron. Binding of this compound to its specific OR activates the complex, leading to the opening of an ion channel. The subsequent influx of ions causes depolarization of the neuron and the generation of an action potential, which is then transmitted to the antennal lobe of the insect brain for processing.[6][7][8]

Potential Mammalian Signaling Pathways

There is currently no information on the signaling pathways affected by this compound in mammalian systems. Research on other long-chain branched alkanes, such as pristane, has focused on immunomodulatory effects, but the direct molecular targets and downstream signaling events are still under investigation.

Conclusion and Future Directions

This compound is a branched-chain alkane with established roles as a plant volatile and an insect semiochemical. However, a significant knowledge gap exists regarding its broader biological and pharmacological activities, particularly in mammalian systems. The lack of quantitative data, detailed experimental protocols specific to this compound, and elucidated signaling pathways highlights the nascent stage of research in this area.

Future research should focus on:

-

Quantitative Bioactivity Screening: Evaluating the potential immunomodulatory, anti-inflammatory, antimicrobial, and cytotoxic effects of this compound using in vitro and in vivo models.

-

Toxicological Profiling: Conducting comprehensive toxicological studies to determine the safety profile of this compound.

-

Mechanism of Action Studies: Identifying the molecular targets and signaling pathways through which this compound exerts any observed biological effects.

-

Behavioral Studies in Insects: Further investigating the specific behavioral responses elicited by this compound in relevant insect species to better understand its role as a pheromone.

This technical guide serves as a starting point for researchers and drug development professionals, summarizing the current knowledge and providing a framework for future investigations into the biological activity of this compound and other understudied branched-chain alkanes. The methodologies and conceptual frameworks presented here can guide the design of experiments to unlock the potential of this class of molecules.

References

- 1. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]

- 4. ento.psu.edu [ento.psu.edu]

- 5. brucealberts.ucsf.edu [brucealberts.ucsf.edu]

- 6. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. slunik.slu.se [slunik.slu.se]

3-Methyldecane: A Volatile Organic Compound with Potential as a Metabolic Biomarker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are emerging as significant, non-invasive biomarkers for diagnosing and monitoring a range of diseases, including metabolic disorders, cancers, and infectious diseases.[1][2][3][4] These carbon-based chemicals are endogenous products of metabolic processes and can be detected in various biological matrices such as exhaled breath, urine, and feces.[2][5] Alterations in metabolic pathways due to pathological states can lead to characteristic changes in the profile of emitted VOCs, providing a "metabolic fingerprint" of the disease.[5] Among the vast array of VOCs, branched-chain alkanes like 3-Methyldecane are being investigated for their diagnostic potential. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential biomarker in metabolic studies, including its chemical properties, analytical methodologies, and the broader context of VOCs in disease detection.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate analytical methods for its detection and quantification in biological samples.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₄ | [6][7][8] |

| Molecular Weight | 156.31 g/mol | [6][7][8] |

| CAS Number | 13151-34-3 | [6][7][8][9][10] |

| Boiling Point | 188.1 - 189.1 °C at 760 mmHg | [8][11] |

| Flash Point | 50.4 °C | [8] |

| Vapor Pressure | 0.8 mmHg at 25 °C | [8] |

| Density | 0.742 g/cm³ | [8] |

| Physical Description | Liquid with a pungent, acrid odor | [7][12] |

| Classification | Branched alkane, Hydrocarbon | [7][13] |

This compound in the Context of Metabolic Biomarkers

While research specifically targeting this compound as a metabolic biomarker is limited, related methylated alkanes have been identified in studies of various diseases. For instance, compounds such as 5-methyl decane (B31447) have been detected in the breath of lung cancer patients.[14] Branched alkanes are a class of hydrocarbons that can originate from endogenous metabolic processes.[13] The presence and concentration of these compounds can reflect underlying physiological or pathophysiological activities.

The Human Metabolome Database lists xi-3-Methyldecane and notes its presence in some foods, suggesting it could be a potential biomarker for the consumption of those foods.[13] However, its direct role in human metabolic pathways remains largely uncharacterized.[13] Further research is necessary to elucidate the specific metabolic pathways that may be associated with the production of this compound and how these are altered in disease states.

Experimental Protocols for VOC Analysis

The detection and quantification of this compound in biological samples rely on established methodologies for volatile compound analysis. The primary technique used is Gas Chromatography-Mass Spectrometry (GC-MS), which allows for the separation and identification of individual components in a complex mixture.[2][5]

Sample Collection and Preparation

1. Exhaled Breath:

-

Collection: Subjects exhale into an inert collection bag (e.g., Tedlar®) or a specialized breath collection device.

-

Pre-concentration: Due to the low concentration of VOCs in breath, a pre-concentration step is often necessary. This can be achieved using thermal desorption tubes packed with sorbent materials that trap the VOCs.

2. Urine:

-

Collection: Mid-stream urine samples are collected in sterile containers.

-

Headspace Analysis: The volatile compounds in the headspace above the urine sample are analyzed. This can be done using Solid-Phase Microextraction (SPME), where a coated fiber is exposed to the headspace to adsorb the VOCs.

Analytical Instrumentation and Procedure

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: The collected and pre-concentrated VOCs are introduced into the GC system. In the case of thermal desorption, the tube is heated to release the trapped compounds. For SPME, the fiber is inserted into the heated injection port of the GC.

-

Separation: The VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

The following diagram illustrates a general workflow for VOC biomarker discovery and analysis:

Potential Signaling Pathways and Future Directions

Currently, there is no documented evidence of specific signaling pathways directly involving this compound. As a saturated hydrocarbon, it is less likely to act as a classical signaling molecule that binds to specific receptors. Instead, its presence as a VOC is more indicative of the status of upstream metabolic pathways. For example, alterations in fatty acid metabolism or microbial gut activity could potentially lead to changes in the production of branched-chain alkanes.

The diagram below conceptualizes the potential origin of a VOC like this compound from metabolic processes and its subsequent detection as a biomarker.

Conclusion and Future Perspectives

This compound, as a representative of branched-chain alkanes, holds theoretical potential as a biomarker for metabolic studies. However, the current body of scientific literature lacks specific evidence to definitively link it to any particular metabolic pathway or disease state. The primary value of this guide is to provide the foundational chemical information and the general analytical frameworks that would be necessary to investigate this compound's role as a biomarker.

Future research should focus on:

-

Targeted Metabolomic Studies: Conducting studies to identify and quantify this compound in patient cohorts with specific metabolic disorders compared to healthy controls.

-

Pathway Elucidation: Utilizing isotopic labeling and advanced analytical techniques to trace the metabolic origins of this compound in biological systems.

-

Correlation with Disease Progression: Investigating whether the concentration of this compound correlates with the severity or progression of metabolic diseases.

By addressing these research gaps, the scientific community can move closer to validating or refuting the utility of this compound as a clinically relevant biomarker in metabolic studies.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Clinical Application of Volatile Organic Compound Analysis for Detecting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. worldscientific.com [worldscientific.com]

- 5. Frontiers | Breath Biopsy and Discovery of Exclusive Volatile Organic Compounds for Diagnosis of Infectious Diseases [frontiersin.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C11H24 | CID 92239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|lookchem [lookchem.com]

- 9. esslabshop.com [esslabshop.com]

- 10. esslabshop.com [esslabshop.com]

- 11. 3-methyl decane, 13151-34-3 [thegoodscentscompany.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. hmdb.ca [hmdb.ca]

- 14. The Use of Breath Analysis in the Management of Lung Cancer: Is It Ready for Primetime? - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Research Applications of 3-Methyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyldecane, a branched-chain alkane with the chemical formula C₁₁H₂₄, is a volatile organic compound that has garnered increasing interest within the scientific community.[1][2] While its physical and chemical properties are well-documented, its diverse research applications are an area of active exploration. This technical guide provides an in-depth review of the current research landscape of this compound, presenting key findings, detailed experimental methodologies, and potential future directions for investigation. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of this compound.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in various research fields. These properties influence its behavior in different matrices and are crucial for developing analytical methods and predicting its biological and environmental fate.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1] |

| Molecular Weight | 156.31 g/mol | [1] |

| CAS Number | 13151-34-3 | [1] |

| Boiling Point | 188.10 °C @ 760.00 mm Hg | [3] |

| Density | 0.7396 g/cm³ | [4] |

| Flash Point | 123.00 °F (50.40 °C) | [3] |

| logP (o/w) | 6.156 (estimated) | [3] |

| Solubility in Water | 0.2971 mg/L @ 25 °C (estimated) | [3] |

Research Applications

Current research has identified this compound in several key areas, including natural product chemistry, chemical ecology, and potentially, as a novel antimicrobial agent.

Natural Product Chemistry: A Volatile Component of Ludwigia stolonifera

This compound has been identified as a naturally occurring volatile compound in the aquatic plant Ludwigia stolonifera.[5][6] A study focusing on the comparative volatile profiling of this plant's aerial parts and roots provides quantitative data on the relative abundance of this compound.[7] This information is valuable for metabolomic studies and understanding the biochemical pathways within the plant.

Quantitative Data from Ludwigia stolonifera Analysis [7]

| Plant Part | Relative Percentage of this compound |

| Aerial Parts | 1.50% |

| Roots | 0.81% |

This protocol outlines the methodology used to extract and analyze the volatile components, including this compound, from Ludwigia stolonifera.

1. Sample Preparation (Volatile Solvent Extraction - VSE):

-

Fresh aerial parts and roots of Ludwigia stolonifera were collected and separately chopped into small pieces.

-

50 g of each plant part was macerated in 100 mL of n-hexane for 24 hours at room temperature.

-

The extracts were filtered and concentrated under reduced pressure using a rotary evaporator at 40°C.

-

The concentrated extracts were then subjected to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrument: Agilent Technologies 7890A GC system coupled with a 5975C inert MSD.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 μm film thickness).

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature of 60°C for 2 minutes.

-

Ramp up to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization mode: Electron Impact (EI).

-

Ionization energy: 70 eV.

-

Mass range: m/z 40-550.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

-

Compound Identification: The identification of this compound was based on the comparison of its mass spectrum and retention index with those of the NIST and Wiley spectral libraries.

Caption: Workflow for the extraction and analysis of this compound.

Chemical Ecology: A Potential Semiochemical

Branched alkanes, such as this compound, are known to play a role in chemical communication among insects, acting as semiochemicals (pheromones or kairomones). While some studies have identified various hydrocarbons in the Dufour's gland of ants of the Camponotus genus, specific evidence directly implicating this compound as a key signaling molecule in Camponotus japonicus is currently limited.[8] Further research is required to elucidate the precise role, if any, of this compound in the chemical ecology of this or other insect species.

Antimicrobial Research: An Untapped Potential

There is growing interest in the antimicrobial properties of natural compounds, including hydrocarbons. While some studies have investigated the antimicrobial activity of essential oil components against food spoilage microorganisms, specific data for this compound is lacking.[6][9] This represents a significant research gap and a potential opportunity to explore this compound as a novel antimicrobial agent.

A standard broth microdilution method could be employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of common food spoilage bacteria (e.g., Escherichia coli, Staphylococcus aureus, Bacillus cereus, Listeria monocytogenes).

Logical Flow for Antimicrobial Screening

References

- 1. Frontiers | Food applications of natural antimicrobial compounds [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. nfogm.no [nfogm.no]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial activity of essential oil components against potential food spoilage microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activity against Foodborne Pathogens and Antioxidant Activity of Plant Leaves Traditionally Used as Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyldecane via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the synthesis of 3-methyldecane, a saturated hydrocarbon, through the coupling of a Grignard reagent with an alkyl halide. The described methodology provides a robust framework for the preparation of alkanes and other organic molecules, which are fundamental structures in medicinal chemistry and drug development. The synthesis involves two key stages: the formation of a Grignard reagent (heptylmagnesium bromide) and its subsequent catalyzed cross-coupling with an alkyl halide (2-bromobutane).

Reaction Scheme

The overall reaction for the synthesis of this compound can be depicted as follows:

Step 1: Formation of Heptylmagnesium Bromide (Grignard Reagent) CH₃(CH₂)₆Br + Mg → CH₃(CH₂)₆MgBr

Step 2: Coupling Reaction CH₃(CH₂)₆MgBr + CH₃CH(Br)CH₂CH₃ → CH₃(CH₂)₆CH(CH₃)CH₂CH₃ + MgBr₂

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Supplier |

| Magnesium Turnings | Mg | 24.31 | - | Sigma-Aldrich |

| 1-Bromoheptane (B155011) | C₇H₁₅Br | 179.10 | - | Sigma-Aldrich |

| 2-Bromobutane (B33332) | C₄H₉Br | 137.02 | - | Sigma-Aldrich |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | Sigma-Aldrich |

| Iodine | I₂ | 253.81 | - | Sigma-Aldrich |

| Copper(I) Iodide | CuI | 190.45 | - | Sigma-Aldrich |

| Saturated Ammonium (B1175870) Chloride | NH₄Cl | 53.49 | aq. solution | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

Protocol 1: Preparation of Heptylmagnesium Bromide

This protocol outlines the in situ preparation of the Grignard reagent. Alternatively, a commercially available solution of heptylmagnesium bromide (e.g., 1.0 M in diethyl ether) can be used.[1][2]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3] All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.[4][5]

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask under a nitrogen atmosphere. Add a small crystal of iodine to activate the magnesium surface.[3][4]

-

Grignard Formation: Prepare a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the 1-bromoheptane solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a change in color.[3]

-

Reaction Maintenance: Once the reaction begins, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.[3]

-

Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the complete formation of the heptylmagnesium bromide.[3] The resulting grayish solution is ready for the subsequent coupling reaction.

Protocol 2: Synthesis of this compound

This protocol describes the copper-catalyzed cross-coupling of the prepared Grignard reagent with 2-bromobutane.

-

Catalyst Addition: To the freshly prepared heptylmagnesium bromide solution, add a catalytic amount of copper(I) iodide (e.g., 2 mol%).[6]

-

Coupling Reaction: Prepare a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stirred at room temperature for several hours or until completion. For some copper-catalyzed cross-coupling reactions, refluxing at 67°C for 6 hours has been shown to be effective.[6]

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

Data Presentation

| Parameter | Value | Unit | Notes |

| Grignard Formation | |||

| 1-Bromoheptane | 1.0 | eq | - |

| Magnesium Turnings | 1.2 | eq | - |

| Anhydrous Diethyl Ether | Varies | mL | Sufficient to dissolve reagents |

| Reflux Time | 1 - 2 | hours | Post-addition |

| Coupling Reaction | |||

| Heptylmagnesium Bromide | 1.0 | eq | From previous step |

| 2-Bromobutane | 1.0 | eq | - |

| Copper(I) Iodide | 2 | mol% | Catalyst |

| Reaction Temperature | Room Temp. or 67 | °C | [6] |

| Reaction Time | 6 | hours | [6] |

| Expected Yield | Up to 93% | % | Based on similar cross-coupling reactions[6] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical flow of the Grignard synthesis.

References

Application Note: Purification of Synthetic 3-Methyldecane by Fractional Distillation

AN-CHEM-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of synthetic 3-Methyldecane from a mixture containing its isomers and other structurally similar impurities. The primary purification technique described is fractional distillation, a process that separates chemical compounds based on differences in their boiling points.[1][2] This document includes the physical properties of this compound and its common isomers, a step-by-step experimental protocol, and guidelines for post-purification analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C₁₁H₂₄) is a branched-chain alkane used as a solvent and in the fragrance industry.[3] Synthetic routes to this compound often result in a crude product containing a mixture of structural isomers (e.g., 2-Methyldecane, 4-Methyldecane, 5-Methyldecane) and potentially unreacted starting materials or byproducts.[3] Due to the similar chemical nature of these alkanes, fractional distillation is an effective method for purification, exploiting subtle differences in their boiling points that arise from variations in molecular branching.[2][4] More branched isomers tend to be more volatile and have lower boiling points.[4] This protocol outlines the procedure to achieve high-purity this compound.

Data Presentation: Physical Properties

Effective separation by fractional distillation relies on the differences in the boiling points of the components in the mixture. The boiling point of this compound is approximately 188-189°C.[3][5][6] The table below summarizes the key physical properties of this compound and its common isomers.

Table 1: Physical Properties of this compound and Related Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C @ 760 mmHg) | Density (g/cm³) |

| This compound | C₁₁H₂₄ | 156.31 | 188.1 - 189.1[3][5][6] | 0.742[3][6] |

| 2-Methyldecane | C₁₁H₂₄ | 156.31 | ~189 | ~0.740 |

| 4-Methyldecane | C₁₁H₂₄ | 156.31 | ~187 | ~0.741 |

| 5-Methyldecane | C₁₁H₂₄ | 156.31 | ~186 | ~0.739 |

| n-Decane | C₁₀H₂₂ | 142.28 | 174.1[7][8] | 0.730[8] |

Note: Boiling points for isomers other than this compound are estimated based on established structure-property relationships for alkanes. Precise values may vary.

Experimental Protocols

Pre-Distillation Preparation

-

Sample Evaluation: Before distillation, analyze an aliquot of the crude synthetic this compound mixture by Gas Chromatography (GC) to identify the major impurities and their relative concentrations. This will inform the selection of distillation parameters.

-

Drying: Ensure the crude sample is free of water. If water is present, dry the mixture using a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. Decant or filter the dried liquid into the distillation flask.

-

Addition of Boiling Chips: Add a few anti-bumping granules or a magnetic stir bar to the round-bottom distillation flask to ensure smooth boiling.

Fractional Distillation Procedure

The separation of components with close boiling points requires a fractionating column with a high number of theoretical plates.

Table 2: Recommended Fractional Distillation Parameters

| Parameter | Specification / Value |

| Apparatus | |

| Distillation Flask | 250 mL Round-Bottom Flask |

| Fractionating Column | Vigreux or packed column (e.g., Raschig rings), min. 30 cm length |

| Condenser | Liebig or Allihn condenser |

| Receiving Flasks | Multiple, pre-weighed flasks |

| Operational Conditions | |

| System Pressure | Atmospheric (760 mmHg) or Vacuum (for heat-sensitive compounds) |

| Heating Method | Heating mantle with a stirrer |

| Reflux Ratio | ~5:1 to 10:1 (drops of condensate returned to column vs. collected) |

| Distillation Head Temp. | Monitor closely; collect fractions over narrow temperature ranges |

Step-by-Step Protocol:

-

Apparatus Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Heating: Begin heating the distillation flask gently. If using a magnetic stirrer, ensure it is spinning at a moderate rate.

-

Equilibration: As the mixture begins to boil, vapor will rise into the fractionating column.[9] Allow the system to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux). This allows a temperature gradient to establish along the column.[1]

-

Collecting the First Fraction (Fore-run): Slowly begin to collect the distillate. The first fraction will be enriched in the most volatile components (impurities with lower boiling points). The temperature at the distillation head should be relatively low and may fluctuate.

-

Collecting the Main Fraction: As the lower-boiling impurities are removed, the temperature at the distillation head will rise and then stabilize. Once the temperature stabilizes near the boiling point of the desired compound (~188-189°C), switch to a new, clean receiving flask. Collect the main fraction of this compound while the temperature remains constant.

-